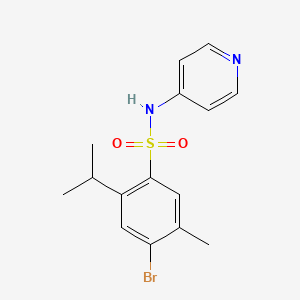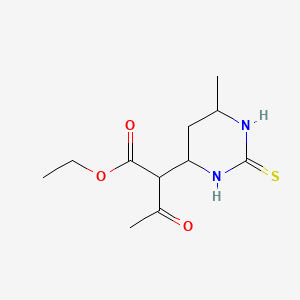![molecular formula C17H13BrN2O2 B13375860 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B13375860.png)
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and pyridine moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone typically involves the bromination of 3-amino-2-naphthoquinone followed by the introduction of the pyridinyl ethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The subsequent reaction with 2-(2-pyridinyl)ethylamine is carried out under reflux conditions in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone involves its interaction with biological molecules such as proteins and DNA. The compound can form covalent bonds with nucleophilic sites in these molecules, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells by interfering with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}quinone
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}anthraquinone
- 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}phenanthrenequinone
Uniqueness
Compared to similar compounds, 2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone stands out due to its unique combination of bromine and pyridine moieties, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H13BrN2O2 |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-bromo-3-(2-pyridin-2-ylethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13BrN2O2/c18-14-15(20-10-8-11-5-3-4-9-19-11)17(22)13-7-2-1-6-12(13)16(14)21/h1-7,9,20H,8,10H2 |
Clé InChI |
SZZJZXYTRJTTGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NCCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide](/img/structure/B13375790.png)
![7-[(diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13375793.png)

![Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375796.png)
![3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375808.png)
![1-Methyl-4-({1-[(4-pentenylsulfonyl)methyl]vinyl}sulfonyl)benzene](/img/structure/B13375827.png)
![N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B13375828.png)
![6-methyl-1-phenyl-5-[(3-pyridinylmethylene)amino]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13375832.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375837.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B13375838.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B13375848.png)
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13375854.png)
![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375864.png)
